9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one
Overview
Description
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one is a useful research compound. Its molecular formula is C21H17NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiplatelet Drug Potential
9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxy-xanthene-3-one has been studied for its potential as an antiplatelet drug. This compound showed significant antiplatelet activity, surpassing that of acetylsalicylic acid (aspirin) in blocking collagen-induced platelet aggregation. This derivative did not block cyclooxygenase 1 or thromboxane synthase, but appeared to work by antagonizing the effects of thromboxane (Applová et al., 2017).
Antiviral Properties
Research in 1976 indicated that derivatives of 9H-xanthen-9-one, including those with dimethylamino substituents, exhibited broad-spectrum antiviral activity. These compounds were effective against encephalomyocarditis (EMC) virus in mice via oral and subcutaneous administration (Carr et al., 1976).
Neuropeptide Y Y5 Receptor Antagonist
A derivative of 9H-xanthen-9-one was identified as a selective and orally active neuropeptide Y Y5 receptor antagonist. This research highlighted the potential of such derivatives in targeting specific neurological receptors (Sato et al., 2008).
Synthesis and Chemical Properties
Various studies have focused on the synthesis and chemical properties of xanthene derivatives, including those related to 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one. These include investigations into their synthesis, photophysical, electrochemical, and thermal properties (Gujral & Gupta, 1979); (Sharma et al., 2015).
Antioxidant Potency
The antioxidant potency of xanthen-3-one derivatives, including 9-aryl substituted hydroxylated variants, has been evaluated. These studies are important for understanding the role of these compounds in oxidative stress-related diseases (Veljović et al., 2015).
Metal Chelation and Biological Effects
Research has also been conducted on the interaction of xanthene-3-ones with metals like iron and copper. The study revealed that these compounds, including 9-(substituted phenyl)-2,6,7-trihydroxy-xanthene-3-ones, have metal chelating properties, with potential implications for treating diseases related to metal overload. For instance, a trifluoromethyl substituted derivative exhibited protective effects against excess copper in both cancer cells and erythrocytes (Mladěnka et al., 2020).
Applications in Polymer Science
The synthesis and characterization of novel polyamides containing xanthene cardo groups, derived from compounds like 9,9-bis[4-(4-carboxyphenoxy)phenyl]xanthene, indicate the potential use of these derivatives in advanced polymer applications. These materials display high thermal stability and good mechanical properties, making them suitable for various industrial applications (Sheng et al., 2009); (Jiang et al., 2010).
Novel Chalcone Derivative Compounds
In a study focused on the synthesis of novel chalcone derivative compounds, 9-(4-(dimethylamino)phenyl)-3-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one demonstrated potential for optical device applications due to its nonlinear optical absorption properties. This indicates the broader applicability of xanthen-9-one derivatives in materials science and optics (Rahulan et al., 2014).
Properties
IUPAC Name |
9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21/h3-10,23-25H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQIGMKUPIXLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976459 | |
Record name | 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-86-8 | |
Record name | NSC80693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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